molecular formula C14H17Br2NO3 B8156907 3-(3,5-Dibromo-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(3,5-Dibromo-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8156907
M. Wt: 407.10 g/mol
InChI Key: CMXNZSDZYBOINQ-UHFFFAOYSA-N
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Description

3-(3,5-Dibromo-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dibromo-substituted phenoxy group attached to an azetidine ring, which is further connected to a carboxylic acid tert-butyl ester group. The presence of bromine atoms and the azetidine ring contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Bromination of Phenol: The starting material, phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions of the phenol ring.

    Formation of Phenoxy Group: The dibrominated phenol is then reacted with an azetidine derivative under basic conditions to form the 3-(3,5-dibromo-phenoxy)-azetidine intermediate.

    Esterification: The final step involves the esterification of the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the azetidine ring or the ester group.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(3,5-Dibromo-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of bromine atoms and the azetidine ring may contribute to its binding affinity and reactivity with biological molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dichloro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with chlorine atoms instead of bromine.

    3-(3,5-Difluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with fluorine atoms instead of bromine.

    3-(3,5-Diiodo-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with iodine atoms instead of bromine.

Uniqueness

The uniqueness of 3-(3,5-Dibromo-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester lies in the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its halogen-substituted analogs. The bromine atoms may enhance its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-(3,5-dibromophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO3/c1-14(2,3)20-13(18)17-7-12(8-17)19-11-5-9(15)4-10(16)6-11/h4-6,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXNZSDZYBOINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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